Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
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Overview
Description
Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups such as methoxybenzamido, methyl, and thiocyanato groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the methoxybenzamido group, and finally the thiocyanato group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques is crucial to meet the stringent quality standards required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Properties
IUPAC Name |
ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-4-23-17(21)14-10(2)13(24-9-18)16(25-14)19-15(20)11-7-5-6-8-12(11)22-3/h5-8H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIWHEJTYFCJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2OC)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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